2-Fluoro-1-nitro-4-(trichloromethoxy)benzene
Description
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a nitro group at position 1, a fluorine atom at position 2, and a trichloromethoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances reactivity in reduction and nucleophilic substitution reactions, while the trichloromethoxy group contributes to lipophilicity and stability .
The synthesis of related compounds often involves multi-step processes, including nitration, halogenation, and functional group transformations. For instance, nitro groups in such compounds are frequently reduced to amines using agents like stannous chloride (SnCl₂·2H₂O) under reflux conditions, as demonstrated in the synthesis of 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives .
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVORZYNAJODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trichloromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Although not widely used as a drug, its derivatives are explored for potential pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific targets, enhancing its biological activity. The trichloromethoxy group can also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene | 1-NO₂, 2-F, 4-O-CCl₃ | Nitro, Trichloromethoxy |
| 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 1-Cl, 5-F, 4-NO₂, 2-CCl₃ | Nitro, Trichloromethyl |
| 2-Chloro-1-methyl-4-(trichloromethoxy)benzene | 1-CH₃, 2-Cl, 4-O-CCl₃ | Methyl, Trichloromethoxy |
- Electronic Effects : The nitro group in the target compound and 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene creates strong electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at meta positions. In contrast, the methyl group in 2-chloro-1-methyl-4-(trichloromethoxy)benzene is electron-donating, directing reactivity to ortho/para positions .
- Lipophilicity : The trichloromethyl group in 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene increases lipophilicity compared to the trichloromethoxy group, which introduces polarity via the oxygen atom .
Research Findings and Data
Table 3: Comparative Physical Properties (Estimated)
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Ethanol |
|---|---|---|---|
| 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene | ~285.5 | >250 (decomposes) | Moderate |
| 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | ~308.3 | >300 | Low |
| 2-Chloro-1-methyl-4-(trichloromethoxy)benzene | ~259.9 | ~200 | High |
- Thermal Stability : Nitro-containing compounds decompose at high temperatures, limiting their use in high-heat applications.
- Solubility Trends: Polar functional groups (e.g., trichloromethoxy) enhance solubility in ethanol, whereas trichloromethyl groups reduce it .
Biological Activity
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C7H3Cl3FNO3
- Molecular Weight : 287.45 g/mol
- CAS Number : 1417568-03-6
The compound features a fluorine atom, a nitro group, and a trichloromethoxy group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene primarily involves its interaction with cellular components. The nitro group can undergo reduction to form an amino group, which may participate in redox reactions. The trichloromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
- Interference with Cell Signaling : It can modulate signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Case Study 1: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene significantly inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound showed an IC50 value of approximately 78 nM against MDA-MB-231 cells, suggesting potent anticancer properties.
Case Study 2: Antimicrobial Activity
Research indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene. These studies suggest that the presence of halogen atoms significantly enhances biological activity by increasing lipophilicity and altering electronic properties.
Notable Research Contributions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
